molecular formula C14H16N4O2 B6631219 N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide

N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide

Cat. No.: B6631219
M. Wt: 272.30 g/mol
InChI Key: SCKSUAMROHZFTM-UHFFFAOYSA-N
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Description

N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a benzimidazole ring fused to a pyrrolidine ring, with an acetamide group attached

Properties

IUPAC Name

N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9(19)17-11-4-5-18(7-11)14(20)10-2-3-12-13(6-10)16-8-15-12/h2-3,6,8,11H,4-5,7H2,1H3,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSUAMROHZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative.

    Coupling of Benzimidazole and Pyrrolidine Rings: This is often done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Acetamide Group: This final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced forms, particularly at the benzimidazole ring.

    Substitution: Various substituents can be introduced at different positions on the benzimidazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole amines.

Scientific Research Applications

N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure.

    Pyrrolidine: Another simpler compound that shares the pyrrolidine ring.

    N-(1H-benzimidazol-2-yl)-acetamide: A compound with a similar benzimidazole-acetamide structure.

Uniqueness

N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide is unique due to its combined benzimidazole and pyrrolidine rings, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.

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